molecular formula C24H21NO5 B13563328 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid

Cat. No.: B13563328
M. Wt: 403.4 g/mol
InChI Key: SGHLRTNPVLYSMB-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and advanced purification methods ensures the efficient production of high-purity 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding oxidized or reduced derivatives and the deprotected amino acid .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s unique structure enables it to interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid
  • (S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other Fmoc-protected amino acids and makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)21(23(27)28)13-25-24(29)30-14-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)

InChI Key

SGHLRTNPVLYSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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